endo-BCN-PEG4-t-butyl ester endo-BCN-PEG4-t-butyl ester endo-BCN-PEG4-t-butyl ester is a PEG derivative containing a BCN group and a t-butyl protected carboxyl group. The BCN group can react with azide-tagged biomolecules. The protected carboxyl group (COOH) prevents self coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions. The protected acid can be deprotected by acidic or basic hydrolysis. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1807501-83-2
VCID: VC0527131
InChI: InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Molecular Formula: C26H43NO8
Molecular Weight: 497.63

endo-BCN-PEG4-t-butyl ester

CAS No.: 1807501-83-2

Cat. No.: VC0527131

Molecular Formula: C26H43NO8

Molecular Weight: 497.63

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

endo-BCN-PEG4-t-butyl ester - 1807501-83-2

Specification

Description endo-BCN-PEG4-t-butyl ester is a PEG derivative containing a BCN group and a t-butyl protected carboxyl group. The BCN group can react with azide-tagged biomolecules. The protected carboxyl group (COOH) prevents self coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions. The protected acid can be deprotected by acidic or basic hydrolysis. PEG Linkers may be useful in the development of antibody drug conjugates.
CAS No. 1807501-83-2
Molecular Formula C26H43NO8
Molecular Weight 497.63
IUPAC Name tert-butyl 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)
Standard InChI Key BSCLHAMNOSOPKH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Appearance Solid powder

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